
1-methyl-N-(2-methylbutyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(2-methylbutyl)piperidin-4-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-methyl-N-(2-methylbutyl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common synthetic route includes the alkylation of piperidine with 2-methylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
1-Methyl-N-(2-methylbutyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(2-methylbutyl)piperidin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-(2-methylbutyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
What sets this compound apart is its unique alkyl substitution pattern, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
1-methyl-N-(2-methylbutyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
IQYNNUUOGCPSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


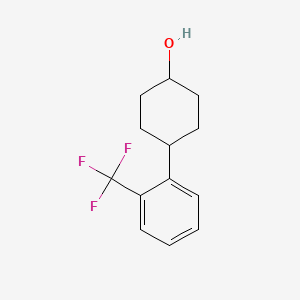
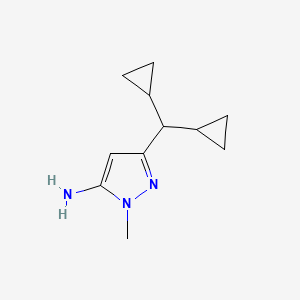
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
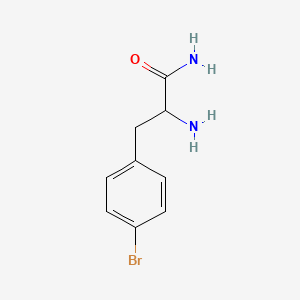
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
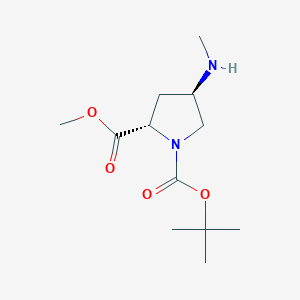
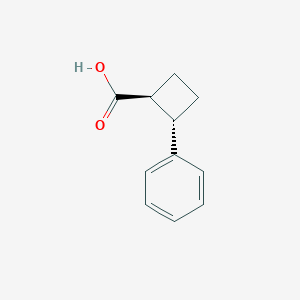
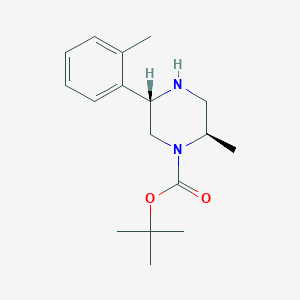
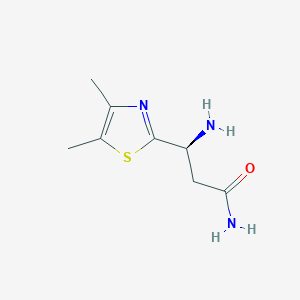
![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)
